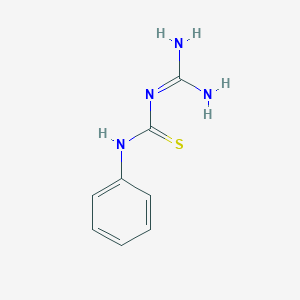

1-Phenyl-3-guanylthiourea

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVILAOZDBXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409223 | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15989-47-6 | |

| Record name | 15989-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Scope of Research on Guanylthiourea Derivatives

Guanylthiourea (B104047) derivatives, a class of organic compounds to which 1-Phenyl-3-guanylthiourea belongs, are recognized for their versatile applications and are a significant area of study in medicinal and materials chemistry. These compounds serve as crucial intermediates in the synthesis of a variety of other molecules. researchgate.net

Research has particularly focused on the biological activities of guanylthiourea derivatives. For instance, scientists have designed and synthesized new classes of compounds based on S-benzylated guanylthiourea as potential inhibitors of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme, a key target in antimalarial drug development. hueuni.edu.vn Furthermore, pharmacoinformatics studies have been conducted on a series of biguanide (B1667054) and guanylthiourea derivatives to explore their potential anti-cancer effects. researchgate.net Beyond medicine, certain guanylthiourea derivatives, such as N-amidino-N'-phenyl thiourea (B124793), have been found to be effective as secondary accelerators in the vulcanization of natural rubber. researchgate.net

Historical Context of Thiourea and Guanidine Chemistry in Academic Inquiry

The academic investigation of thiourea (B124793) and guanidine (B92328), the foundational components of 1-Phenyl-3-guanylthiourea, has a rich history that is central to the development of modern organic chemistry. A pivotal moment in this history was in 1828, when German chemist Friedrich Wöhler synthesized urea (B33335) from inorganic starting materials, a discovery that was instrumental in overturning the then-prevalent doctrine of vitalism.

The synthesis of thiourea, the sulfur analog of urea, followed in 1873. nih.gov Throughout the 20th century, extensive research was dedicated to developing synthetic routes to thioureas and guanidines and investigating their properties, particularly their biological activities. nih.gov This historical work has laid the groundwork for the contemporary study of more complex derivatives like this compound.

Current Research Landscape and Emerging Trends for 1 Phenyl 3 Guanylthiourea

Established Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several established routes, primarily involving the reaction of precursor molecules.

Synthesis from N-Cyanoguanidine Precursors

A common and established method for synthesizing mono-N-substituted guanylthioureas, such as the phenyl derivative, involves a two-step process. arkat-usa.org The first step is the reaction of dicyanamide (B8802431) with an amine, in this case, aniline (B41778), to form the corresponding N-phenylcyanoguanidine. arkat-usa.org This intermediate is then treated with hydrogen sulfide (B99878) to yield this compound. arkat-usa.org

The general synthesis of guanylthiourea (B104047) itself from N-cyanoguanidine (dicyandiamide) and hydrogen sulfide is a well-documented process. orgsyn.orggoogle.com The reaction is typically carried out in water at elevated temperatures (65-75°C) over an extended period. orgsyn.org The process can be catalyzed by amines, ammonia (B1221849), or elemental sulfur, and often proceeds through an addition compound that is subsequently decomposed to isolate the final product. google.com The reaction progress is marked by the gradual replacement of crystalline N-cyanoguanidine with the product, guanylthiourea, along with the formation of byproducts like 2,4-dithiobiuret. orgsyn.org

| Reactants | Reagents/Conditions | Product | Reference |

| N-Cyanoguanidine, Aniline | 1. Reaction with amine | N-Phenylcyanoguanidine | arkat-usa.org |

| N-Phenylcyanoguanidine | 2. Hydrogen sulfide | This compound | arkat-usa.org |

| N-Cyanoguanidine | Hydrogen sulfide, Water, 65-75°C | Guanylthiourea | orgsyn.org |

| Dicyandiamide | Hydrogen sulfide, N-alkylpyrrolidone, Amine/Ammonia/Sulfur catalyst | Guanylthiourea | google.com |

Preparation via Dithiobiuret (B1223364) and Amines

An alternative and convenient method for preparing mono-N-substituted guanylthioureas avoids the use of hydrogen sulfide. researchgate.net This pathway utilizes dithiobiuret as a starting material. researchgate.net Dithiobiuret is first S-methylated using an excess of methyl iodide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The resulting S-methylated intermediate is then reacted with an amine, such as aniline, in refluxing isopropanol (B130326) to produce this compound. researchgate.net This method has been shown to produce the desired product in moderate to good yields for various amines. researchgate.net For aniline specifically, the reported yield is 28%. researchgate.net

| Starting Material | Reagents/Conditions | Intermediate | Reagents/Conditions | Product | Yield | Reference |

| Dithiobiuret | Methyl iodide (excess), THF, rt | S-methylated dithiobiuret | Aniline, Isopropanol, reflux | This compound | 28% | researchgate.net |

Alternative Approaches to this compound Synthesis

While the cyanoguanidine and dithiobiuret routes are prominent, other general methods for forming the core guanylthiourea structure exist. Guanylthiourea can be formed in small amounts when thiourea is heated with thiophosgene (B130339) or phosphorus pentachloride. orgsyn.org It also results from the acid hydrolysis of 4,6-diamino-2-thio-1,3,5-thiadiazine. orgsyn.org These methods, however, often lead to the product as a sparingly soluble salt, requiring more laborious isolation procedures. orgsyn.org The synthesis of substituted biguanides, a related class of compounds, often involves the reaction of primary amine salts with cyanoguanidine. arkat-usa.org

Derivatization Strategies and Novel Analog Generation

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of novel analogs with potentially different properties.

Modifications at the Guanylthiourea Core

The guanylthiourea core itself can be modified. Thioureas are versatile reagents for the synthesis of guanidines, typically requiring an activation step for the conversion. lookchemmall.com This transformation often involves desulfurization in the presence of reagents like mercury (II) chloride or copper (II) chloride with an amine. lookchemmall.comorientjchem.org This fundamental reactivity allows for the potential conversion of the thiourea group in this compound into a guanidine (B92328), leading to a different class of compounds. Additionally, the guanylthiourea structure can be incorporated into more complex systems. For example, a homologous molecule of amidinothiourea, this compound (PGT), has been used to modify surfaces in materials science applications, indicating its ability to interact and bond with other materials. researchgate.net This suggests possibilities for linking the guanylthiourea core to other molecular scaffolds or surfaces.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to mitigate environmental impact by reducing waste, minimizing energy consumption, and avoiding hazardous substances. The synthesis of this compound and its derivatives is an area where these principles can be applied, moving away from traditional methods that may involve harsh conditions or toxic reagents. Modern approaches focus on the use of alternative energy sources, eco-friendly catalysts and solvents, and atom-economical reaction designs.

Key green strategies applicable to the synthesis of thiourea derivatives include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly accelerate reaction rates and improve yields. researchgate.netmdpi.com Catalysis, a cornerstone of green chemistry, offers pathways that are more efficient and generate less waste compared to stoichiometric reactions. acs.org The development of reusable catalysts and the use of environmentally benign solvents like water or deep eutectic solvents (DES) further enhance the green credentials of synthetic protocols. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds, including those incorporating thiourea-like structures. For instance, microwave-assisted, copper(I)-catalyzed three-component reactions have been developed for the synthesis of complex molecules like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, achieving excellent yields in as little as 15 minutes. nih.govbeilstein-journals.org This contrasts sharply with the several hours required under conventional heating. nih.gov The efficiency of microwave-assisted protocols suggests their high potential for the synthesis of this compound, promising a faster and more energy-efficient alternative to traditional methods.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. researchgate.netuniv-ovidius.ro Ultrasound-assisted synthesis has been effectively used for creating various organic compounds, including biaryls via Stille coupling and numerous heterocyclic systems. nih.govsci-hub.se This method often results in higher yields and shorter reaction times. mdpi.com For example, the synthesis of isoxazoline (B3343090) derivatives and 1,2,4-triazole (B32235) acetamides has been shown to be more efficient under ultrasonic irradiation compared to silent reactions, highlighting its utility as an energy-efficient and time-saving methodology. mdpi.comnih.gov

Green Catalysts and Solvent Systems

The choice of catalyst and solvent is critical to the environmental footprint of a chemical process.

Green Solvents: There is a significant push to replace volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. nih.gov Deep Eutectic Solvents (DES) are another promising class of green media. DES are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and can be reused, making them excellent candidates for green synthesis. researchgate.net Research has shown the efficient synthesis of thioureas and ureas in a choline (B1196258) chloride-based DES, which acts as both the catalyst and the reaction medium. researchgate.net

Advanced Catalysis: The move from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry. acs.org Recent advancements include the use of recyclable, metal-organic framework (MOF)-based catalysts for the synthesis of thiourea derivatives. nih.gov For instance, a nickel-immobilized MOF has been used to catalyze the reaction between nitrobenzene (B124822) derivatives and phenyl isocyanate in water at room temperature, with the catalyst being easily recovered and reused for multiple cycles without significant loss of activity. nih.gov

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green. This approach is characterized by high atom economy, as most or all atoms of the reactants are incorporated into the final product, generating minimal by-products. MCRs also lead to a reduction in the number of synthetic steps, solvent use, and waste produced. The Biginelli reaction, a classic MCR, utilizes thioureas to produce dihydropyrimidinones. researchgate.net The development of one-pot, three-component syntheses for complex heterocyclic systems under microwave irradiation demonstrates a powerful combination of green chemistry principles. nih.gov This strategy could be adapted for the one-pot synthesis of this compound from appropriate starting materials, representing a highly efficient and environmentally friendly route.

| Green Methodology | Catalyst/Solvent System | Key Advantages | Example Reference Compound(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Copper(I) catalyst in THF/H₂O | Reduces reaction time from 12 hours to 15 minutes; excellent yields (95%). nih.gov | 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole nih.govbeilstein-journals.org |

| Ultrasound-Assisted Synthesis | Disodium hydrogen phosphate (B84403) (Na₂HPO₄) | High yields (>85%); short reaction times. univ-ovidius.ro | (E)-1,2,3-triphenylprop-2-en-1-ones univ-ovidius.ro |

| Ultrasound-Assisted Synthesis | Base in Ethanol (B145695)/Water | Shorter reaction times (15-20 min vs. 6-10 h); good yields. nih.gov | Sulfonamides-Isoxazolines nih.gov |

| Green Catalyst | Ni nanoparticles on a reusable MOF in Water | Room temperature reaction; catalyst reusable for 6+ runs; high yields (91-98%). nih.gov | 1,3-diphenyl thiourea nih.gov |

| Green Solvent/Catalyst | Deep Eutectic Solvent (Choline chloride/SnCl₂) | Solvent is reusable (7+ cycles); moderate to excellent yields. researchgate.net | Monosubstituted thioureas researchgate.net |

| Multicomponent Reaction (MCR) | Acid catalyst | High atom economy; one-pot synthesis; reduces waste. | Dihydropyrimidinones |

X-ray Crystallographic Analysis of this compound and its Derivatives

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related derivatives provides valuable insights into its likely molecular conformation, geometry, and intermolecular interactions.

The molecular conformation of thiourea derivatives is a subject of considerable study. For instance, the crystal structure of 1-amidino-3-(3-sulfamoylphenyl)urea (B47902) hydrochloride, a related amidinourea, reveals a completely planar molecular conformation. In this analogue, all the nitrogen atoms of the amidinourea group exhibit significant sp2 hybridization. This planarity is a key feature that influences the packing of the molecules in the crystal lattice. It is highly probable that this compound also adopts a largely planar conformation, at least in the guanylthiourea portion of the molecule, to maximize resonance stabilization. The phenyl group would likely be twisted out of this plane to some degree due to steric hindrance.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of thiourea and guanidine-containing compounds, playing a crucial role in the formation of supramolecular assemblies. In the case of 1-amidino-3-(3-sulfamoylphenyl)urea hydrochloride, an intramolecular hydrogen bond is observed between the ureido oxygen atom and an amidino nitrogen atom, leading to a stable tautomeric form. Furthermore, all nitrogen atoms in the molecule participate in hydrogen bonding with the chloride ion in the crystal lattice.

For this compound, a rich network of intermolecular hydrogen bonds is expected. The N-H protons of the phenyl-substituted nitrogen and the guanyl group are all potential hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms of the guanyl group can act as hydrogen bond acceptors. These interactions would lead to the formation of characteristic hydrogen-bonding motifs, such as dimers or extended chains, which are commonly observed in related thiourea derivatives.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with extensive hydrogen bonding capabilities like this compound. Different polymorphic forms can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound have not been reported, the potential for different hydrogen bonding arrangements and molecular conformations suggests that polymorphism is a distinct possibility. The study of solid-state structural transitions, which can be induced by changes in temperature or pressure, would be essential to fully characterize the solid-state behavior of this compound.

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopic methods are indispensable for the confirmation and analysis of the structure of this compound in both solid and solution states.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons attached to the nitrogen atoms (N-H) would likely appear as broad signals due to quadrupole effects and chemical exchange, with their chemical shifts being sensitive to the solvent and concentration. For comparison, in 1-phenyl-2-thiourea, the N-H protons appear as distinct signals that can be assigned. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The thiocarbonyl carbon (C=S) is expected to resonate at a downfield chemical shift, typically in the range of 180-190 ppm, which is characteristic of thioureas. The carbon atoms of the phenyl ring would appear in the aromatic region (120-140 ppm), and the guanyl carbon would also have a characteristic chemical shift.

A representative, though not identical, ¹³C NMR spectrum of 1,3-diphenyl-2-thiourea shows the thiocarbonyl carbon at approximately 180 ppm, with the phenyl carbons appearing in the expected aromatic region.

Interactive Data Table: Expected NMR Data for this compound (based on analogous compounds)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Complex multiplet |

| ¹H | Amine (N-H) | Variable (broad) | Dependent on solvent and concentration |

| ¹³C | Thiocarbonyl (C=S) | 180 - 190 | |

| ¹³C | Phenyl (Ar-C) | 120 - 140 | Multiple signals |

| ¹³C | Guanyl (C=N) | ~160 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

The N-H stretching vibrations of the amine and guanyl groups would appear as broad bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region. The C=S stretching vibration, a key characteristic of thioureas, typically appears in the range of 700-850 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl group would be observed around 3000-3100 cm⁻¹, with characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

For comparison, the IR spectrum of 1-phenyl-2-thiourea shows characteristic N-H stretching bands, as well as bands corresponding to the thiocarbonyl group and the phenyl ring. chemdad.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (guanyl) | Stretching | 1600 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C=S | Stretching | 700 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites valence electrons from a ground state to a higher energy excited state. tanta.edu.eg The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org

In this compound, the principal chromophores are the phenyl ring and the thiourea moiety (-NH-C(=S)-NH-). The electronic transitions observed in its UV-Vis spectrum are primarily of two types:

π → π* (pi to pi-star) transitions: These are typically high-energy, intense absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the conjugated system involving the phenyl ring and the C=S double bond.

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the sulfur and nitrogen atoms, to a π* antibonding orbital. libretexts.org These are generally lower in energy and intensity compared to π → π* transitions.

The electronic spectrum of thioureas and their derivatives is influenced by these transitions. For instance, simple thioamides show intense absorption bands that are sensitive to substitution. scispace.com The phenyl group in this compound acts as a significant chromophore, and its conjugation with the guanylthiourea scaffold influences the energy and intensity of these electronic transitions. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to analyze and predict the UV-visible absorption spectra of such compounds, correlating experimental findings with specific molecular orbital transitions. rsc.org

Table 1: Typical Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | π → π | Phenyl ring, C=S | Shorter Wavelength (UV) | High |

| n → π | n → π | C=S, N atoms | Longer Wavelength (UV/Vis) | Low to Medium |

Tautomerism and Isomeric Forms within Guanylthiourea Scaffolds

Tautomerism is a critical phenomenon in guanylthiourea derivatives, where the molecule can exist in two or more interconvertible isomeric forms that differ in the position of a proton and the location of a double bond. For this compound, the most significant tautomerism is the thione-thiol equilibrium. researchgate.netnih.gov

Thione-Thiol Tautomerism Studies

The thione-thiol tautomerism in the guanylthiourea core involves the migration of a hydrogen atom from a nitrogen atom to the sulfur atom of the thiocarbonyl group (C=S), resulting in a thiol (C-SH) form. This can be represented by the equilibrium:

Phenyl-NH-C(=S)-NH-C(=NH)NH₂ (Thione) ⇌ Phenyl-N=C(SH)-NH-C(=NH)NH₂ (Thiol)

Quantum chemical studies are instrumental in investigating this equilibrium. researchgate.netnih.gov Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of the different tautomers and the energy barriers for their interconversion. nih.gov For simple thioureas and related heterocyclic thiones, experimental studies involving UV irradiation in low-temperature matrices have been used to generate the less stable thiol form and observe its spontaneous conversion back to the thione form. rsc.org Spectroscopic methods, in conjunction with computational analysis, provide insight into the relative stabilities and structural properties of these tautomers. researchgate.net

Structural Analysis of Preferred Tautomeric States

Overwhelmingly, both computational and experimental evidence for thiourea, thioamides, and related heterocyclic systems indicates that the thione form is significantly more stable than the thiol form. scispace.comnih.gov

Several factors contribute to the predominance of the thione tautomer:

Intramolecular Interactions: Quantum chemical analyses, including Natural Bond Orbital (NBO) analysis, show that electronic delocalization and intramolecular hydrogen bonding play a crucial role in stabilizing the thione structure. researchgate.net

Energy Barriers: The energy barrier for the proton transfer from nitrogen to sulfur (thione to thiol) is computationally found to be high, making the conversion unfavorable under normal conditions. nih.govrsc.org Conversely, the reverse process (thiol to thione) has a much lower barrier, favoring the thione state. rsc.org

For example, quantum chemical calculations on guanylthiourea itself identified two main tautomeric classes, thione and thiol, with conjugation and intramolecular hydrogen bonds stabilizing both. However, the thione isomers were found to be the more stable species. researchgate.net Similarly, studies on 1,2,4-triazole-3-thione derivatives consistently show the thione form to be the most stable tautomer in the gas phase, regardless of the substituents. nih.gov This strong preference for the thione form is a general characteristic of the thioamide group. scispace.com

Table 2: Comparison of Thione and Thiol Tautomers

| Feature | Thione Form | Thiol (Imidothiol) Form |

| Key Functional Group | Thiocarbonyl (C=S) | Thiol (-SH) and Imine (C=N) |

| Relative Stability | More Stable (Lower Energy) | Less Stable (Higher Energy) |

| Proton Location | On Nitrogen Atom | On Sulfur Atom |

| Dominance | Predominant form in equilibrium | Minor or transient species |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of 1-Phenyl-3-guanylthiourea. These calculations, often based on Density Functional Theory (DFT), offer a detailed view of the molecule's stability, reactivity, and conformational preferences. researchgate.netnih.gov

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity and electronic properties. researchgate.netchemrxiv.org For thiourea (B124793) derivatives, the HOMO is often localized over the sulfur atom, indicating this site's high propensity for electron donation and susceptibility to electrophilic attack. researchgate.net The LUMO, conversely, is typically distributed across the molecule's backbone. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemrxiv.org In related compounds, such as 1-furoyl-3-phenylthiourea, the localization of the HOMO on the sulfur center highlights its softness and importance in interactions with metal ions. researchgate.net

Table 1: Frontier Molecular Orbital Characteristics

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Likely localized on the sulfur and guanyl nitrogen atoms, indicating these as primary sites for electrophilic attack and electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the lowest energy region for accepting electrons, influencing reactions with nucleophiles. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A larger gap implies greater chemical stability and lower reactivity. A smaller gap suggests the molecule is more readily polarizable and reactive. chemrxiv.org |

Electron Localization Function and Charge Distribution Analysis

The Electron Localization Function (ELF) provides a chemically intuitive map of electron pair probability, allowing for the visualization of core electrons, covalent bonds, and lone pairs. wikipedia.org It measures the extent of spatial localization of electrons, with a value approaching 1.0 indicating perfect localization. wikipedia.org In a molecule like this compound, ELF analysis would distinctly show the separation between core and valence electrons. It would also highlight the lone pairs on the sulfur and nitrogen atoms and the covalent bonds within the phenyl ring and the guanylthiourea (B104047) backbone, offering a visual representation consistent with VSEPR theory. wikipedia.org

Potential Energy Surface Analysis and Conformational Studies

The potential energy surface (PES) is a fundamental concept that maps the energy of a molecule as a function of its geometry, revealing stable conformations (local minima) and transition states. researchgate.net For molecules with rotatable bonds, like this compound, the PES can be complex. Studies on the related guanylthiourea (GTU) have identified two main tautomeric forms, thione and thiol, with the thione form being more stable. researchgate.net The stability of these forms is influenced by pi-electron conjugation and intramolecular hydrogen bonds. researchgate.net

Conformational analysis of disubstituted thioureas shows that different arrangements, such as cis-trans (CT) and trans-trans (TT) configurations around the C-N bonds, can coexist. researchgate.net For this compound, rotation around the phenyl-nitrogen bond and the bonds within the guanylthiourea moiety would lead to various conformers with different energy levels. mdpi.com The presence of intramolecular hydrogen bonds, for example between the guanyl NH and the thiocarbonyl sulfur, can play a significant role in stabilizing specific conformations. researchgate.net

Proton Affinity and Nucleophilicity Assessments

Proton affinity studies predict the most likely sites for protonation. For guanylthiourea, quantum chemical studies have shown that the preferred protonation site can depend on the medium. researchgate.net In the gas phase, the sulfur atom is the favored site, whereas in an aqueous medium, a nitrogen atom (specifically the imine nitrogen of the guanyl group) becomes the preferred site for protonation. researchgate.net This indicates a subtle interplay of electronic and solvation effects that dictates the molecule's acid-base chemistry.

The nucleophilicity of the molecule is primarily associated with its electron-rich centers. The sulfur atom and the nitrogen atoms are the main nucleophilic sites. The flexibility of substituted thiourea molecules and their ability to adopt different conformations can influence their nucleophilic character, making them effective in reactions or interactions where electron donation is key. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, might bind to a protein's active site. nih.gov These simulations are crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-protein interactions. nih.gov The process typically involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm, like AutoDock Vina, to explore possible binding poses and estimate their binding affinity. biotech-asia.orgresearchgate.net

Ligand-Protein Interaction Profiling and Binding Poses

Docking simulations of thiourea derivatives have revealed specific interaction patterns with various protein targets. For instance, a chalcone-based thiourea derivative, structurally related to this compound, was docked against several anti-inflammatory protein targets. biotech-asia.orgresearchgate.net The results showed the highest binding affinity for the secretory phospholipase A2 (sPLA2-X) receptor. biotech-asia.orgresearchgate.net

The analysis of the binding pose revealed key interactions responsible for the stability of the ligand-protein complex. These interactions are a mix of hydrogen bonds and hydrophobic contacts. For the chalcone-based thiourea derivative and sPLA2-X, the binding was stabilized by interactions with several amino acid residues. biotech-asia.orgresearchgate.net Similarly, docking studies of other phenyl-thiourea derivatives against the human adenosine (B11128) A2A receptor (AA2AR) confirmed that these compounds bind in a manner similar to known inhibitors, engaging in both hydrophilic and lipophilic interactions. nih.gov

Table 2: Example of Amino Acid Interactions for a Thiourea Derivative with sPLA2-X Receptor

| Interacting Amino Acid | Type of Interaction |

| VAL9 | Hydrophobic |

| TYR20 | Hydrophobic |

| PRO17 | Hydrophobic |

| GLY28 | Hydrogen Bond/Hydrophobic |

| MET21 | Hydrophobic |

| ILE94 | Hydrophobic |

| HIS46 | Hydrogen Bond/Polar |

| ASP47 | Hydrogen Bond/Polar |

| LEU5 | Hydrophobic |

| ALA6 | Hydrophobic |

| Data derived from studies on a related chalcone-based thiourea derivative. biotech-asia.orgresearchgate.net |

These simulations demonstrate that the phenyl ring often engages in hydrophobic interactions within the binding pocket, while the thiourea and guanyl moieties are prime candidates for forming specific hydrogen bonds with polar residues like histidine and aspartic acid. biotech-asia.orgresearchgate.netnih.gov The specific geometry and electronic properties of this compound would dictate its unique interaction profile with various biological targets.

Virtual Screening for Lead Identification and Optimization

Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process significantly reduces the cost and time associated with high-throughput screening (HTS) by prioritizing a smaller, more promising set of compounds for experimental testing. nih.gov VS can be broadly categorized into ligand-based and structure-based approaches.

In the context of thiourea derivatives, virtual screening has been employed to identify potential inhibitors for various therapeutic targets. For instance, a study focused on designing and screening thiourea derivatives as Sirtuin-1 (SIRT1) inhibitors, a target implicated in cancer. researchgate.net Researchers modified 1-benzoyl-3-methylthiourea derivatives and subjected a library of 94 designed compounds to in silico analysis, including molecular docking and pharmacokinetic predictions. researchgate.net This process helps filter vast virtual libraries to pinpoint compounds that not only show good binding affinity but also possess favorable drug-like properties, guided by principles like Lipinski's rule of five. researchgate.net

The general workflow of a virtual screening campaign involves several key steps:

Target Preparation : Obtaining a 3D structure of the target protein, often from crystallographic databases like the Protein Data Bank (PDB). researchgate.net

Library Preparation : Generating a large database of small molecules to be screened.

Docking : Computationally placing each ligand into the binding site of the target protein.

Scoring and Ranking : Using a scoring function to estimate the binding affinity of each compound and ranking them accordingly.

Post-filtering : Applying filters based on pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) to select the most viable candidates. researchgate.net

One virtual screening strategy successfully identified eight new low-micromolar inhibitors for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a target for inflammatory diseases, demonstrating a hit rate of approximately 29%. nih.gov This highlights the efficiency of VS in modern drug discovery.

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations offer a powerful "computational microscope" to study the physical movement of atoms and molecules over time. frontiersin.orgnih.gov This technique provides detailed insight into the stability of protein-ligand complexes, conformational changes, and the specific interactions that govern binding. frontiersin.org In drug discovery research, MD simulations are crucial for validating the results of molecular docking and understanding the dynamic behavior of a potential drug candidate within its biological target.

In research on thiourea derivatives, MD simulations have been instrumental. A study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative investigated as an anticancer agent, used MD simulations to evaluate the stability of its complex with the checkpoint kinase 1 (Chk1) receptor. jppres.com The results indicated that the derivative formed a more stable bond compared to the reference drug, hydroxyurea. jppres.com Similarly, MD simulations were performed on newly designed 1-benzoyl-3-methylthiourea derivatives to confirm the stability of their interaction with the SIRT1 enzyme. researchgate.net

The key insights derived from MD simulations include:

Complex Stability : Root Mean Square Deviation (RMSD) is calculated to measure the average change in atomic positions, indicating the structural stability of the protein-ligand complex over the simulation period.

Binding Interactions : Simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Conformational Changes : MD can show how the protein or ligand changes shape upon binding, which can affect biological activity.

The following table summarizes findings from an MD simulation study on a thiourea derivative, highlighting its stability when bound to its target.

| Parameter | Compound | Target Protein | Simulation Time | Result | Reference |

| Stability | N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (Chk1) | Not Specified | Exhibited better bond stability compared to hydroxyurea. | jppres.com |

| Stability | 1-benzoyl-3-methylthiourea derivatives | Sirtuin-1 (SIRT1) | Not Specified | Confirmed stable interactions within the binding site. | researchgate.net |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the 3D structural information of a biological target to design and optimize ligands. This rational approach aims to create compounds with high affinity and selectivity by understanding the geometry and chemical properties of the binding site. Molecular docking, a central component of SBDD, predicts the preferred orientation of a ligand when bound to a target, estimating its binding affinity through a scoring function.

This approach has been successfully applied to various thiourea derivatives. In the development of anticancer agents, the compound N-(phenylcarbamothioyl)-4-chloro-benzamide was docked into the active site of the checkpoint kinase 1 (Chk1) receptor (PDB: 2YWP). jppres.com The study reported a strong binding score, which was superior to that of the native ligand and the standard drug hydroxyurea, suggesting potent inhibitory potential. jppres.com

Another study focused on designing Sirtuin-1 (SIRT1) inhibitors based on the 1-benzoyl-3-methylthiourea scaffold. researchgate.net Using the crystal structure of SIRT1 (PDB: 4I5I), researchers docked their designed compounds to predict binding modes and affinities. The results allowed them to identify key interactions and propose promising candidates for synthesis and further testing. researchgate.net

The table below presents molecular docking results for thiourea derivatives against their respective targets, illustrating the application of SBDD.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Reference |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | Interactions not detailed | jppres.com |

| Designed Thiourea Derivative (Compound 91) | Sirtuin-1 (4I5I) | -9.2 | Hydrogen bonds with GLN-296, ILE-298 | researchgate.net |

| Designed Thiourea Derivative (Compound 93) | Sirtuin-1 (4I5I) | -9.1 | Hydrogen bonds with ILE-298 | researchgate.net |

These examples from related compounds demonstrate how SBDD can effectively guide the modification of the phenylthiourea (B91264) scaffold to enhance biological activity against specific disease targets.

Chemical Reactivity and Mechanistic Studies

Oxidation Pathways and Mechanisms of Thiourea (B124793) Derivatives

Thiourea and its derivatives are susceptible to oxidation by a wide range of oxidants, leading to various products such as ureas, disulfides, and sulfur oxides. The specific products formed and the reaction pathways depend heavily on the oxidant used and the reaction conditions. researchgate.net Strong oxidizing agents like acidic bromate (B103136) can lead to complete desulfurization, yielding the corresponding urea (B33335) analog. research-nexus.netacs.org For instance, the oxidation of guanylthiourea (B104047) (GTU) with acidic bromate results in guanylurea (B105422) and sulfate. acs.org In contrast, milder oxidants may yield cyclized products. research-nexus.netresearchgate.net

The oxidation process often proceeds through several intermediates. The initial steps typically involve the S-oxygenation of the thiocarbonyl group to form sulfenic, sulfinic, and sulfonic acid derivatives. acs.orgnih.gov

A critical step in the oxidative degradation of many thiourea derivatives is the cleavage of the carbon-sulfur (C–S) bond. nih.gov Studies on the aerobic decomposition of thiourea dioxides, which are oxidation products of thioureas, propose a mechanism involving the heterolytic cleavage of the C–S bond. rsc.orgresearchgate.net This cleavage results in the formation of a urea residue and a sulfoxylate (B1233899) ion (SO₂²⁻). researchgate.net

This C–S bond cleavage is a key pathway for the complete desulfurization of the molecule. In the oxidation of trimethylthiourea (B1303496) by acidic bromate, the major pathway after the formation of the sulfinic acid intermediate involves the cleavage of the C-S bond, which produces a reducing sulfur-containing group that is readily oxidized to sulfate. nih.gov Similarly, the oxidation of guanylthiourea by strong oxidants like acidic bromate proceeds through intermediates that ultimately undergo C-S bond cleavage, leading to the formation of guanylurea and sulfate. research-nexus.netresearchgate.net

The decomposition of thiourea derivatives, particularly under aerobic conditions, can lead to the generation of reactive oxygen species (ROS). The mechanism proposed for the aerobic decomposition of thiourea dioxides in alkaline solutions suggests that the initially formed sulfoxylate ion (SO₂²⁻) reacts with molecular oxygen. rsc.orgresearchgate.net This reaction initiates a cascade that produces a series of ROS, including superoxide (B77818) (O₂⁻), peroxide (H₂O₂), and hydroxyl radicals (•OH). rsc.orgresearchgate.net It has been suggested that these generated ROS may be responsible for some of the biological activities and toxicities observed in many thioureas. rsc.orgresearchgate.net The formation of ROS has also been observed in studies of urea and thiourea derivatives of the natural ionophore salinomycin, where the compounds induced ROS production in cancer cells. nih.gov

S-Alkylation Reactions and Formation of Alkylated Analogs

The sulfur atom in guanylthiourea is a nucleophilic center and can readily undergo S-alkylation. This reaction is a common method for synthesizing S-alkyl-isothioureas. researchgate.net Quantum chemical studies on guanylthiourea (GTU) suggest that the formation of alkylated analogs of its thiol tautomer occurs via a bimolecular process. nih.govresearchgate.net

The proposed mechanism involves:

Attack of an alkyl cation (R⁺) on the sulfur atom of the thione tautomer.

Formation of a reactive intermediate, [RS(NH₂)C-N-C(NH₂)₂]⁺. nih.govresearchgate.net

Subsequent rotation around the C-N bond.

Deprotonation to yield the final S-alkylated product. nih.govresearchgate.net

This reaction provides a pathway for converting the thione form to a stable, alkylated thiol derivative. nih.gov

Table 1: S-Alkylation Conditions for Guanylthiourea

| Reagents | Conditions | Product Type | Reference |

|---|---|---|---|

| Guanylthiourea, concentrated HBr, Alcohol (ROH) | 100°C, reflux, 24 h | S-Alkyl-isothiourea (X=OH) | researchgate.net |

| Guanylthiourea, Alkyl Bromide (RBr) | CH₃CN, reflux, 24-36 h | S-Alkyl-isothiourea (X=Br) | researchgate.net |

| Guanylthiourea, Alkyl Halide (RBr/RCl) | CH₃CN, Microwave, 100°C, 15 min | S-Alkyl-isothiourea (X=Br/Cl) | researchgate.net |

Protonation and Deprotonation Dynamics of Guanylthiourea

Guanylthiourea (GTU) exists as two major tautomeric forms: the thione and the thiol. The interconversion between these tautomers is facilitated by protonation and deprotonation events. nih.govresearchgate.net Quantum chemical studies have provided detailed insights into these dynamics. nih.govresearchgate.netdntb.gov.ua

The site of protonation is highly dependent on the medium.

In the gas phase , the sulfur atom (S1) is the preferred site for protonation. nih.govresearchgate.net

In an aqueous medium , a nitrogen atom in the guanidinyl group (N4) becomes the favored protonation site. nih.govresearchgate.net

The protonation at the sulfur atom is a key step in the bimolecular process that leads to the conversion of the more stable thione conformer to the thiol conformer. This process involves the protonation of the sulfur, followed by rotation around a C-N bond and subsequent deprotonation to yield the thiol tautomer. nih.govresearchgate.net These protonation/deprotonation dynamics are fundamental to the reactivity of GTU, influencing its tautomeric equilibrium and its interactions in different chemical environments.

Reaction Kinetics and "Clock Reaction" Phenomena Involving Guanylthioureas

The oxidation of guanylthiourea by certain oxyhalogen compounds, such as acidic bromate and iodate, displays the fascinating kinetic phenomenon known as a "clock reaction". acs.orgresearchgate.net This type of reaction is characterized by an initial quiescent or "induction" period where there is no observable change, followed by an abrupt and rapid change in the concentration of a product, which serves as a visual indicator. acs.orgacs.org

Table 2: Kinetic Data for Guanylthiourea Oxidation

| Reaction | Kinetic Feature | Rate Constant (k) | Reference |

|---|---|---|---|

| GTU + Acidic Bromate | Clock Reaction | - | acs.orgacs.org |

| GTU + Aqueous Bromine (Br₂) | Fast Bimolecular Reaction | 7.5 ± 1.2 × 10⁴ M⁻¹s⁻¹ | research-nexus.netresearchgate.net |

| GTU + Acidic Iodate | Oligo-oscillatory iodine formation | - | researchgate.net |

| GTU + Aqueous Iodine (I₂) | Fast Bimolecular Reaction | (1.10 ± 0.20) × 10⁴ M⁻¹s⁻¹ | researchgate.net |

Decomposition Mechanisms of 1-Phenyl-3-guanylthiourea

Specific mechanistic studies on the decomposition of this compound are limited. However, its decomposition pathways can be inferred from the known behavior of its constituent parts: phenylthiourea (B91264) and guanylthiourea.

Thermal decomposition of thiourea itself is known to occur at temperatures around 180°C, producing ammonia (B1221849) (NH₃), hydrogen isothiocyanate (HNCS), and carbon disulfide (CS₂). researchgate.net In the presence of acid, decomposition products can include formamidine (B1211174) disulfide. researchgate.net For phenylthiourea, heating to decomposition is reported to emit highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx). nih.gov

Therefore, the decomposition of this compound is expected to be a complex process involving multiple pathways influenced by temperature and the surrounding chemical environment. Potential decomposition products could include a mixture of compounds derived from the breakdown of both the phenylthiourea and guanylurea structures, such as aniline (B41778), cyanamide (B42294) derivatives, ammonia, and various sulfur-containing species. The rate of decomposition for related compounds like guanyl thiourea has been shown to be strongly dependent on temperature. chemrevlett.com

Biological and Pharmacological Investigations

Enzyme Inhibition Studies

1-Phenyl-3-guanylthiourea and related compounds have been evaluated against several key enzymes, demonstrating inhibitory activity that suggests potential applications in various therapeutic areas.

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While some thiourea (B124793) derivatives have been investigated for their cholinesterase inhibitory properties, specific IC50 values for this compound are not available in the reviewed literature. nih.govnih.gov

Guanylthiourea (B104047), a closely related compound, has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net Studies have demonstrated that guanylthiourea can reduce both the monophenolase and diphenolase activities of tyrosinase. researchgate.net This inhibition of tyrosinase activity leads to a decrease in melanin production, a process known as melanogenesis. nih.govrug.nl Research has indicated that guanylthiourea can lower melanin content in both B16F10 melanoma cells and in zebrafish models. researchgate.netnih.gov The inhibitory effect on tyrosinase by guanylthiourea derivatives suggests their potential as agents for modulating pigmentation. researchgate.netresearchgate.net Phenylthiourea (B91264) has also been identified as a potent inhibitor of human tyrosinase. imicams.ac.cn

Tyrosinase Inhibition by Guanidine (B92328) Compounds

| Compound | Monophenolase IC50 (mM) | Diphenolase IC50 (mM) | Inhibition Type (Diphenolase) |

|---|---|---|---|

| Guanylthiourea (GT) | 0.27 | 0.23 | Competitive |

| Guanidine thiocyanate (B1210189) (GTC) | 3.53 | 3.24 | Mixed |

| Phenylguanidine (PG) | 6.68 | 3.97 | Mixed |

| Phenethyldiguanide (PTDG) | 5.18 | 2.50 | Competitive |

Data sourced from a study on the antityrosinase activities of guanidine compounds. researchgate.net

Guanylthiourea derivatives have been identified as potential inhibitors of the dihydrofolate reductase (DHFR) enzyme, particularly from Plasmodium falciparum (PfDHFR), the parasite responsible for malaria. jocpr.comnih.govderpharmachemica.com The inhibition of PfDHFR is a key mechanism for antimalarial drugs as it disrupts the folate pathway, which is essential for the synthesis of nucleic acids and some amino acids in the parasite. researchgate.netnih.gov

A new class of S-benzylated guanylthiourea compounds has been designed and synthesized as potential PfDHFR inhibitors. researchgate.netnih.gov In vitro studies have shown that some of these derivatives are active against the wild-type PfDHFR enzyme, with IC50 values in the micromolar to nanomolar range. researchgate.netnih.gov For instance, two compounds from this series demonstrated IC50 values of 100 µM and 400 nM. researchgate.netnih.gov These findings suggest that the guanylthiourea scaffold can serve as a basis for the development of novel antimalarial agents targeting PfDHFR. derpharmachemica.comresearchgate.net

Inhibition of Wild-Type Plasmodium falciparum DHFR by S-benzylated Guanylthiourea Derivatives

| Compound | IC50 Value |

|---|---|

| Derivative 1 | 100 µM |

| Derivative 2 | 400 nM |

Data from in vitro studies on S-benzylated guanylthiourea derivatives. researchgate.netnih.gov

Computational studies have suggested that guanylthiourea derivatives have the potential to act as inhibitors of Cytochrome P450 3A4 (CYP3A4). A pharmacoinformatics approach identified several guanylthiourea derivatives that could exhibit greater binding affinity towards CYP3A4. However, specific experimental data, including IC50 values for this compound, are not yet available to confirm the extent of this inhibition.

There is currently no specific research available on the inhibitory activity of this compound against 15-lipoxygenase, glucosamine-6-phosphate synthase, or peptide deformylase. While some thiourea derivatives have been investigated for their effects on various enzymes, dedicated studies on this compound for these specific targets have not been reported in the reviewed literature. nih.govnih.govdntb.gov.uanih.govresearchgate.net

Antimicrobial Activity Spectrum

Thiourea derivatives, including phenylthiourea compounds, have demonstrated a broad spectrum of antimicrobial activities. nih.govjocpr.comnih.gov Studies have shown that substituted phenylthioureas exhibit activity against various microbes, with some compounds showing activity comparable to or greater than standard drugs. jocpr.comresearchgate.net The antimicrobial potential of these compounds has been observed against both Gram-positive and Gram-negative bacteria, as well as some fungal species. nih.govderpharmachemica.com

Antibacterial Efficacy (Gram-positive and Gram-negative)

Thiourea derivatives are recognized for their potential as antibacterial agents. nih.govbiorxiv.org Studies on various thiourea compounds have demonstrated their effectiveness against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govconnectjournals.commdpi.com

For instance, a series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives were synthesized and evaluated for their antibacterial activity. connectjournals.com Many of these compounds showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. connectjournals.com While effective, their potency was noted to be less than that of standard antibiotics like ciprofloxacin (B1669076) and norfloxacin. connectjournals.com Another study highlighted a novel thiourea compound, 1-(3-aminophenyl)-3-ethylthiourea, which demonstrated potent activity against S. aureus, E. coli, and P. aeruginosa. seejph.com

The mechanism of action for some thiourea derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. nih.gov

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Pseudomonas aeruginosa | connectjournals.com |

| 1-(3-Aminophenyl)-3-ethylthiourea | S. aureus | E. coli, P. aeruginosa | seejph.com |

| N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea | Staphylococcus aureus | - | researchgate.net |

Antifungal Properties

Thiourea derivatives have also been investigated for their antifungal capabilities. biorxiv.orgontosight.ai A study involving 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives showed that these compounds exhibited moderate activity against fungal strains such as Candida albicans and Aspergillus niger. connectjournals.com Similarly, other research has demonstrated the antifungal potential of various thiourea derivatives against a range of yeasts. mdpi.com

Antiviral Potentials

The antiviral properties of thiourea derivatives are an emerging area of research. biorxiv.org Some studies have indicated that these compounds possess antiviral activity, including against the Hepatitis B virus (HBV). biorxiv.org For instance, N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) has demonstrated the ability to inhibit HBV replication in cell culture studies. biorxiv.org Furthermore, novel thiourea derivatives have been identified as having strong antiviral activity against HBV, comparable to the established drug Entecavir. biorxiv.orgresearchgate.net Research also suggests that certain thiourea derivatives could be effective against other viruses. researchgate.net

Antiprotozoal and Antimalarial Activity

Guanylthiourea and its derivatives have been identified as a significant pharmacophore in the development of antimalarial agents. researchgate.netijsart.com These compounds are believed to act as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria. researchgate.netumich.edu This inhibition disrupts the folate biosynthesis pathway, which is essential for the parasite's survival. researchgate.net

Several studies have focused on designing and synthesizing guanylthiourea derivatives as potent antimalarial drugs. researchgate.netnih.gov For example, 4-aminoquinoline-guanylthiourea hybrids have been developed and shown to be effective against malaria parasites. biorxiv.orgijsart.com In vitro studies have demonstrated that some guanylthiourea derivatives exhibit significant activity against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.net

Beyond malaria, some thiourea derivatives have shown promise against other protozoan parasites. For instance, a new N-(3,4-methylenedioxyphenyl)-N'-(2-phenethyl) thiourea compound has demonstrated in vitro activity against Leishmania amazonensis. researchgate.net

Anti-Inflammatory and Antioxidant Properties

Research has indicated that some thiourea derivatives possess anti-inflammatory and antioxidant capabilities. nih.gov For example, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) has been studied for its antioxidant activity, demonstrating the ability to scavenge free radicals. hueuni.edu.vn The antioxidant mechanism is thought to occur primarily through a hydrogen atom transfer (HAT) process. hueuni.edu.vn Another study on guanylthiourea (GT) showed it possesses significant antioxidant activity in various assays. researchgate.net

In terms of anti-inflammatory properties, certain 1,3-disubstituted-2-thiohydantoin derivatives, which are structurally related to thioureas, have shown potent anti-inflammatory effects. nih.gov These compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Anticancer Research and Cytotoxic Effects

Thiourea derivatives have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic activity against various cancer cell lines. biorxiv.orgontosight.ainih.gov Studies have shown that substituted thiourea derivatives can inhibit the growth of cancer cells, with some compounds demonstrating higher potency than the standard chemotherapy drug cisplatin. nih.gov

For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon and prostate cancer cells, as well as leukemia cell lines. nih.gov These compounds were also shown to have favorable selectivity, being less toxic to normal cells. nih.gov The anticancer mechanism of these derivatives appears to involve the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

Furthermore, research on platinum(II) complexes with 1-benzyl-3-phenylthiourea (B182860) has indicated their potential as anticancer agents against breast cancer cells (MCF-7). mdpi.com The introduction of different substituents on the phenyl ring of thiourea derivatives can significantly influence their anticancer activity. analis.com.my

Table 2: Cytotoxic Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 3-(Trifluoromethyl)phenylthiourea analogs | Human colon (SW480, SW620), prostate (PC3), leukemia (K-562) | High cytotoxicity, induction of apoptosis | nih.gov |

| 1-Benzoyl-3-methylthiourea derivatives | Cervical cancer (HeLa) | Cytotoxicity | analis.com.my |

| Platinum(II) complexes with 1-benzyl-3-phenylthiourea | Breast cancer (MCF-7) | Cytotoxicity | mdpi.com |

| N,N′-Diarylthiourea derivative | Breast cancer (MCF-7) | Inhibition of proliferation, cell cycle arrest, caspase-3 activation | mdpi.com |

Elucidation of Biological Mechanisms of Action (e.g., Ubiquitin-Proteasome Pathway)

The precise biological mechanisms of action for this compound and its derivatives are still under investigation. However, research into related compounds provides some insights. For some thiourea-based anticancer agents, the mechanism is thought to involve the induction of apoptosis, as evidenced by the activation of caspases. nih.govmdpi.com

In the context of antimalarial activity, the primary mechanism for guanylthiourea derivatives is the inhibition of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. researchgate.netumich.edu This targets a crucial metabolic pathway in the parasite.

While the direct involvement of this compound with the ubiquitin-proteasome pathway is not explicitly detailed in the provided context, the broader class of thiourea derivatives is known to interact with various biological targets. For instance, some derivatives act as inhibitors of specific enzymes. ontosight.ai Further research is needed to fully elucidate the specific pathways modulated by this compound.

Coordination Chemistry and Metal Complexation

Synthesis and Characterization of Metal Complexes with 1-Phenyl-3-guanylthiourea Ligands

The synthesis of metal complexes involving this compound and its derivatives typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. A common synthetic route includes dissolving the ligand and a metal salt, such as a metal(II) chloride, in a solvent like ethanol (B145695) or dimethylformamide (DMF) and refluxing the mixture for several hours. sysrevpharm.orgmdpi.com The resulting complexes often precipitate upon cooling or after partial evaporation of the solvent and can be purified by washing with appropriate solvents. sysrevpharm.orgmdpi.com

For instance, copper(II) complexes have been synthesized by reacting 1,3-disubstituted thiourea (B124793) derivatives with copper(II) chloride (CuCl₂) in DMF. mdpi.com Similarly, gold(I) and silver(I) complexes of related phosphine-containing thiourea ligands have been prepared by reacting the ligand with metal precursors like [AuCl(tht)] (tht = tetrahydrothiophene) or [AgOTf(PPh₃)] (OTf = triflate, PPh₃ = triphenylphosphine) in dichloromethane. mdpi.com

The characterization of these newly formed complexes is crucial to confirm their composition and structure. Elemental analysis is a fundamental technique used to determine the metal-to-ligand stoichiometry in the complex, which is frequently found to be 1:2 for divalent metals like copper. mdpi.com

General Synthesis Scheme for Metal Complexes: Ligand + Metal Salt → [Metal(Ligand)n]Xm (Where n = number of ligands, X = counter-ion, m = charge)

Spectroscopic and Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

A combination of spectroscopic methods and X-ray crystallography is employed to elucidate the structure of this compound metal complexes.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the ligand's coordination sites. The coordination of the thiocarbonyl sulfur atom to the metal is typically confirmed by a shift in the ν(C=S) vibrational band. semanticscholar.org Changes in the vibrational frequencies of the N-H groups can also indicate their involvement in coordination or hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy helps to confirm the structure of the complex in solution. The chemical shifts of the N-H protons are particularly sensitive to the coordination event and can show significant downfield or upfield shifts upon complexation. mdpi.comresearchgate.net For derivatives containing other NMR-active nuclei, such as ³¹P in phosphine-functionalized ligands, ³¹P{¹H} NMR is a powerful tool to verify the coordination of the phosphorus atom to the metal center.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help infer the coordination geometry around the metal ion. nih.gov

Table 1: Spectroscopic Data for a Representative Thiourea-Metal Complex This table presents typical data obtained from the characterization of a silver complex with a phenyl-thiourea derivative ligand (T1).

| Technique | Ligand (T1) | Complex [Ag(PPh₃)(T1)]OTf (C1a) | Observation |

|---|---|---|---|

| ³¹P{¹H} NMR (ppm) | -21.83 | -6.12 | Downfield shift indicates coordination of the Phosphorus atom to the metal center. |

| ¹H NMR (ppm), NHb | - | 9.37 | Appearance of a broad singlet for the NH proton upon complexation. mdpi.com |

| ¹H NMR (ppm), NHa | - | 8.54 | Appearance of a singlet for the second NH proton. mdpi.com |

Chelation Behavior and Bonding Modes

This compound is a flexible ligand capable of adopting several coordination modes. Its behavior is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of competing ligands. mdpi.comresearchgate.net

Monodentate Coordination: The ligand can coordinate in a monodentate fashion, typically through the soft thiocarbonyl sulfur atom (S-coordination). mdpi.com

Bidentate Chelation: More commonly, it acts as a bidentate chelating agent. archive.org Chelation often occurs through the thiocarbonyl sulfur atom and one of the nitrogen atoms of the guanyl moiety. mdpi.com This (N,S) coordination mode results in the formation of a stable six-membered chelate ring. semanticscholar.org In some copper(II) complexes, coordination involves the thiocarbonyl sulfur and a deprotonated nitrogen atom, forming a neutral CuN₂S₂ core. mdpi.com

Bridging Ligand: In polynuclear complexes, the ligand can act as a bridge, connecting two or more metal centers.

The specific mode is highly dependent on the metal. For example, in complexes with phosphine-functionalized thiourea ligands, silver(I) tends to form a P,S chelate, while gold(I) may show linear coordination only to the phosphorus atom. mdpi.com Quantum chemical studies on the parent guanylthiourea (B104047) (GTU) have identified the sulfur atom as a preferred protonation and coordination site in the gas phase, highlighting its strong donor capability. researchgate.net

Biological and Catalytic Activity of this compound Metal Complexes

The coordination of this compound to metal centers can significantly enhance its biological activity, leading to complexes with potent antimicrobial and anticancer properties.

Anticancer Activity: Metal complexes of thiourea derivatives have shown significant promise as anticancer agents. Gold(I) and silver(I) complexes of a phenyl-thiourea derivative displayed excellent cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung carcinoma), and Jurkat (leukemia). mdpi.com In many cases, the activity of the metal complexes far exceeded that of the free ligand. Copper(II) complexes of related thioureas have also demonstrated moderate antitumor activity while showing low toxicity towards normal cells. mdpi.com

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Thiourea Ligand T2 and its Metal Complexes This interactive table shows the half-maximal inhibitory concentration (IC₅₀) values after 24 hours of incubation against three human cancer cell lines. T2 is a thiourea ligand bearing a phosphine (B1218219) group and a phenyl group.

| Compound | HeLa | A549 | Jurkat |

|---|---|---|---|

| Ligand T2 | > 50 | 14.6 ± 0.5 | > 50 |

| [Ag(PPh₃)(T2)]OTf (C2a) | 0.8 ± 0.1 | 2.8 ± 0.1 | 4.9 ± 0.2 |

| [Au(PPh₃)(T2)]OTf (C2b) | 1.4 ± 0.1 | 2.9 ± 0.1 | 4.1 ± 0.1 |

| [Ag(T2)₂]OTf (C2c) | 1.2 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |

Data sourced from Molecules, 2021.

Antimicrobial and Antimalarial Activity: Thiourea complexes are also being explored for their antimicrobial effects. mdpi.com Copper(II) complexes with halogen-substituted phenylthiourea (B91264) ligands were found to be highly active against 19 strains of methicillin-resistant Staphylococci (MIC = 2 µg/mL) and strongly inhibited the growth of mycobacteria isolated from tuberculosis patients. mdpi.com The mechanism of action for these copper complexes was identified as dual inhibition of DNA gyrase and topoisomerase IV. mdpi.com Furthermore, guanylthiourea derivatives have been identified as potential antimalarial agents through their ability to inhibit the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. researchgate.net Silver(I) complexes have also been shown to have enhanced antibacterial effects compared to the free ligand, particularly against Gram-negative bacteria like E. coli. nih.gov

Catalytic Activity: While the biological activity of these complexes is widely studied, their application in catalysis is an emerging area. The ability of the ligand to stabilize various oxidation states of the metal and the presence of multiple donor sites suggest potential applications in various catalytic transformations.

Emerging Applications in Materials Science and Industrial Chemistry

Application in Perovskite Solar Cells for Defect Passivation and Charge Transfer

1-Phenyl-3-guanylthiourea has been investigated as a "passivating agent" to mitigate these defects. The thiourea (B124793) and guanidinium (B1211019) groups within the molecule can interact with and neutralize both cationic and anionic defects present at the surface and grain boundaries of the perovskite films. google.com This "dual defect passivation" reduces charge trap density and prolongs the carrier recombination lifetime. google.com The phenyl group, with its π-electron system, may also facilitate charge transfer between the perovskite layer and the hole transport layer, further enhancing the device's performance. nih.gov Research into similar compounds, like guanine, has shown that such passivation can lead to significant increases in both the efficiency and long-term stability of PSCs. researchgate.net For instance, guanine-modified devices have achieved efficiencies of over 23% and retained 85% of their initial PCE after 1200 hours. researchgate.net

The use of additives to passivate defects is a critical strategy for developing high-quality perovskite films with improved crystallinity, lower defect density, and higher charge carrier mobility, all of which are essential for achieving superior PCE and stability. nih.govresearchgate.net

Role as Vulcanization Accelerators in the Rubber Industry

In the rubber industry, the vulcanization process, which involves cross-linking polymer chains with sulfur, is crucial for imparting desirable mechanical properties to rubber products. This process can be slow and require high temperatures. To overcome these challenges, various chemical accelerators are employed.

This compound, a derivative of thiourea, has been studied as a secondary accelerator in sulfur vulcanization, particularly for natural rubber. researchgate.netresearchgate.net Thiourea-based accelerators are known to act as nucleophilic reagents in the vulcanization reaction. researchgate.net When used in a binary system with a primary accelerator, such as 2-morpholinothiobenzothiazole, this compound can significantly reduce the cure time. researchgate.netlgm.gov.my This synergistic effect allows for vulcanization to occur at lower temperatures and in shorter times, which is economically and energetically favorable. researchgate.net

The resulting vulcanizates often exhibit improved tensile properties and better retention of these properties after aging. researchgate.netresearchgate.net The use of such binary accelerator systems provides a method to meticulously control the cure and scorch times, leading to a final product with superior and consistent mechanical characteristics. researchgate.net

Table 1: Effect of this compound as a Secondary Accelerator

| Property | Without this compound | With this compound |

|---|---|---|

| Cure Time | Longer | Significantly Reduced researchgate.netresearchgate.net |

| Vulcanization Temperature | Higher | Lower researchgate.net |

| Tensile Properties | Standard | Improved researchgate.netresearchgate.net |

| Aging Resistance | Standard | Good Retention of Properties researchgate.netresearchgate.net |

Sensing Probes for Heavy Metal Ions (e.g., Mercury) and Anions

The detection of heavy metal ions and anions is of great importance for environmental monitoring and human health. This compound and related thiourea-based compounds have shown significant promise as chemosensors for this purpose. acs.orgresearchgate.net

The thiourea moiety can act as a binding site for heavy metal ions like mercury. researchgate.net The interaction between the sensor molecule and the metal ion can lead to a change in the sensor's photophysical properties, such as a "turn-on" or "turn-off" of its fluorescence. researchgate.net This change provides a detectable signal for the presence of the target ion. For example, thiourea-based sensors have been developed for the selective detection of Hg(II) ions in aqueous media with high sensitivity. researchgate.net